molecular formula C8H12O2 B021997 2-Propyl-2,4-pentadienoic acid CAS No. 72010-18-5

2-Propyl-2,4-pentadienoic acid

Katalognummer B021997
CAS-Nummer: 72010-18-5
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: UUILWXIBBZVJDU-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyl-2,4-pentadienoic acid is a methyl-branched fatty acid . It is a metabolite of Valproic Acid .


Synthesis Analysis

The synthesis of 2-Propyl-2,4-pentadienoic acid involves the oxidation of geraniol or nerol, which are natural monoterpene alcohols extracted from plants. Another method involves the stereoselective synthesis of diene metabolites of valproic acid .


Molecular Structure Analysis

The molecular formula of 2-Propyl-2,4-pentadienoic acid is C8H12O2 . It is an unsaturated fatty acid due to its two double bonds in its chemical structure.


Chemical Reactions Analysis

The hepatotoxic metabolite of the anticonvulsant drug valproic acid (VPA), namely (E)-2-propyl-2,4-pentadienoic acid (E)-2,4-diene VPA), is known to react with glutathione (GSH) in vivo . The formation of glutathione (GSH) and N-acetylcysteine (NAC) adducts of reactive intermediates derived from VPA and 2-Propyl-2,4-pentadienoic acid was investigated in the rat .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propyl-2,4-pentadienoic acid are as follows :

Wissenschaftliche Forschungsanwendungen

Therapeutic Drug Monitoring in Epilepsy Treatment

Specific Scientific Field

This application falls under the field of Medical Research , specifically in the treatment of epilepsy.

Summary of the Application

2-Propyl-2,4-pentadienoic acid, also known as valproic acid (VPA), is a broad-spectrum antiepileptic drug used against various types of seizures and epileptic syndromes . It is widely used in pediatric epilepsy due to its multiple mechanisms of action and acceptable safety profile .

Methods of Application or Experimental Procedures

A specific and sensitive Ultra-high Performance Liquid Chromatography-tandem Mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of the concentrations of VPA and its clinically relevant metabolites (4-ene-VPA, 2,4-diene-VPA and 2-ene-VPA) in human serum . After solid-phase extraction, VPA, its metabolites and the internal standard were subjected to chromatographic separation by gradient elution of acetonitrile and 10 mM ammonium acetate as mobile phase at a flow rate of 0.6 mL/min on an EC-C 18 column .

Results or Outcomes Obtained

The method was validated over the concentration ranges of 1–200 μg/mL for VPA, 0.5–10 μg/mL for 2-ene-VPA, 10–500 ng/mL for 4-ene-VPA and 25–500 ng/mL for 2,4-diene-VPA . The inter-day and intra-day accuracy and precision were within the acceptable limits of <15 %. The recoveries and matrix effects met the requirement for the analysis of biological samples . The assay method was successfully applied to monitor the concentration of VPA and its three metabolites in epileptic patients .

Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in organic synthesis.

Summary of the Application

2-Propyl-2,4-pentadienoic acid, also known as 2,4-Pentadienoic acid, is used in the preparation of chiral propargylester .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source. However, organic synthesis typically involves a series of chemical reactions to construct complex molecules from simpler ones.

Results or Outcomes Obtained

The outcome of this application is the successful synthesis of chiral propargylester .

Preparation of Trans 1-N-acylamino-1,3-dienes

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of dienes.

Summary of the Application

2-Propyl-2,4-pentadienoic acid is used in the preparation of trans 1-N-acylamino-1,3-dienes via a modified Curtius procedure .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source. However, the Curtius rearrangement (or Curtius reaction or Curtius degradation), first defined by Theodor Curtius, is a thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas. The isocyanate can be used to generate a variety of other functional groups.

Results or Outcomes Obtained

The outcome of this application is the successful synthesis of trans 1-N-acylamino-1,3-dienes .

Safety And Hazards

When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .

Zukünftige Richtungen

The hepatotoxicity of the anticonvulsant drug valproic acid may be associated with the formation of potentially reactive metabolites, one of which is 2-Propyl-2,4-pentadienoic acid . This suggests that future research could focus on the role of this metabolite in the hepatotoxicity of the drug.

Eigenschaften

IUPAC Name

(2E)-2-propylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUILWXIBBZVJDU-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C=C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-2,4-pentadienoic acid

CAS RN

72010-18-5
Record name 2-Propyl-2,4-pentadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072010185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propyl-2,4-pentadienoic acid
Reactant of Route 2
2-Propyl-2,4-pentadienoic acid
Reactant of Route 3
2-Propyl-2,4-pentadienoic acid
Reactant of Route 4
2-Propyl-2,4-pentadienoic acid
Reactant of Route 5
Reactant of Route 5
2-Propyl-2,4-pentadienoic acid
Reactant of Route 6
2-Propyl-2,4-pentadienoic acid

Citations

For This Compound
191
Citations
W Tang, FS Abbott - Chemical research in toxicology, 1996 - ACS Publications
The hepatotoxicity of the anticonvulsant drug valproic acid may be associated with the formation of potentially reactive metabolites, one of which is (E)-2-propyl-2,4-pentadienoic acid ((E…
Number of citations: 58 pubs.acs.org
K Kassahun, K Farrell, F Abbott - Drug Metabolism and Disposition, 1991 - ASPET
The severe hepatotoxicity of valproic acid (VPA) is believed to be mediated through reactive metabolites. The formation of glutathione (GSH) and N-acetylcysteine (NAC) adducts of …
Number of citations: 129 dmd.aspetjournals.org
W Tang, AG Borel, FS Abbott - Drug metabolism and disposition, 1996 - Citeseer
CONJUGATION OF GLUTATHIONE WITH A TOXIC METABOLITE OF VALPROIC ACID, (E)-.2-PROPYL-2,4-PENTADIENOIC ACID, CATALYZED BY RAT HEPAT Page 1 Vol. 24, No. Printed in USA Send reprint …
Number of citations: 54 citeseerx.ist.psu.edu
W Tang, FS Abbott - Drug metabolism and disposition, 1997 - ASPET
An earlier study in rats revealed that α-fluorination of 2-propyl-4-pentenoic acid (4-ene VPA), a toxic metabolite of the anticonvulsant drug valproic acid, would avert its metabolismvia β-…
Number of citations: 27 dmd.aspetjournals.org
W Tang, AG Borel, T Fujimiya… - Chemical research in …, 1995 - ACS Publications
It is postulated that the hepatotoxicity of valproic acid (VPA) results from the mitochondrial/3-oxidation of its cytochrome P450 metabolite, 2-propyl-4-pentenoic acid (4-ene VPA), to 2-…
Number of citations: 104 pubs.acs.org
SV Gopaul, K Farrell, FS Abbott - Drug metabolism and disposition, 2000 - ASPET
Reactive and hepatotoxic metabolites formed from the biotransformation of valproic acid (VPA) are normally detoxified by conjugating with GSH and followed by mercapturic acid …
Number of citations: 45 dmd.aspetjournals.org
GD Anderson, MK Yau, BE Gidal… - Clinical …, 1996 - Wiley Online Library
Objective To evaluate the steady‐state pharmacokinetics of lamotrigine and valproate at three dosing levels of lamotrigine in normal volunteers receiving steady‐state therapeutic doses …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
Z Chen, X Wang, H Wang, L Zhou, J Li, W Shu, J Zhou… - Seizure, 2012 - Elsevier
Valproic acid (VPA) is a well-established anticonvulsant drug that has been increasingly used in the treatment of many forms of generalized epilepsy. Although there are many reports of …
Number of citations: 45 www.sciencedirect.com
T Yu, Q Yan, L Tian, H Zhao, F Suo… - Biomedical …, 2023 - Wiley Online Library
The present study aimed to systematically assess the potential biomarkers in the serum samples of patients with long‐term inhalation of caffeine‐sodium benzoate (CSB). LC–MS was …
K Kassahun, TA Baillie - Drug metabolism and disposition, 1993 - Citeseer
The pharmacologically active metabolite of valproic acid (VPA),(E)-2-VPA, is being investigated for therapeutic use as a potentially nonteratogenic antiepileptic drug. Although its …
Number of citations: 46 citeseerx.ist.psu.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.